Cas no 29212-51-9 (1H-Pyrrole-2,5-diamine)
1H-Pyrrole-2,5-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2,5-diamine
- 2,5-Pyrrolidinediimine
- Pyrrole,2,5-diamino- (8CI)
- 2,5-diaminopyrrole
- F52185
- AKOS006337649
- 29212-51-9
- DTXSID10596247
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- Inchi: 1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2,7H,5-6H2
- InChI Key: HBHBLOXMPLUXQU-UHFFFAOYSA-N
- SMILES: N1C(=CC=C1N)N
Computed Properties
- Exact Mass: 97.06411
- Monoisotopic Mass: 97.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- PSA: 67.83
1H-Pyrrole-2,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01280-5g |
1H-pyrrole-2,5-diamine |
29212-51-9 | 95% | 5g |
$2877 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732553-1g |
1h-Pyrrole-2,5-diamine |
29212-51-9 | 98% | 1g |
¥11390.00 | 2024-08-03 |
1H-Pyrrole-2,5-diamine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1H-Pyrrole-2,5-diamine
1H-Pyrrole-2,5-diamine: A Comprehensive Overview
1H-Pyrrole-2,5-diamine is a versatile compound that has garnered significant attention in the field of biomedical research and pharmaceutical development. Known by its CAS registry number 29212-51-9, this molecule belongs to the family of pyrroles, which are five-membered aromatic compounds with one nitrogen atom. The presence of two amine groups at positions 2 and 5 makes it particularly interesting for various applications.
Historically, pyrrole derivatives have been explored for their potential in drug discovery due to their ability to form diverse structures and interact with biological systems. Among these, 1H-Pyrrole-2,5-diamine stands out as a valuable building block for the synthesis of more complex molecules. Its structure allows for easy modification, enabling researchers to tailor it for specific therapeutic applications.
In recent years, there has been a growing interest in heterocyclic compounds like 1H-Pyrrole-2,5-diamine for their potential in anticancer drug development. Studies have shown that certain derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. These findings underscore the importance of exploring pyrrole-based agents as novel anticancer therapies.
Beyond oncology, 1H-Pyrrole-2,5-diamine has also been investigated for its role in neurodegenerative diseases. Research indicates that certain modifications of this compound may possess neuroprotective properties, making it a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
The ability of 1H-Pyrrole-2,5-diamine to form stable complexes with metal ions has also been leveraged in the development of metallopharmaceuticals. These complexes have shown promise in targeted drug delivery systems, where they can be designed to release therapeutic agents specifically at the site of disease.
Recent advancements in biological imaging have further highlighted the potential of 1H-Pyrrole-2,5-diamine-derived compounds as contrast agents. Their ability to enhance MRI signals makes them valuable tools in early diagnosis and monitoring of diseases.
In terms of synthetic methodology, the molecule's structure facilitates straightforward functionalization. This has led to the development of various derivatives and conjugates, each tailored for specific applications in biomedical engineering and therapeutic interventions.
Looking ahead, the continued exploration of 1H-Pyrrole-2,5-diamine and its derivatives is expected to yield innovative solutions in pharmacology and nanomedicine. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its place as a key player in the biomedical sciences.
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